4-(4-Methylbenzoyl)benzonitrile

Thermal Analysis Crystallization Solid-Phase Synthesis

Researchers requiring a para-substituted diaryl ketone with precise crystallization behavior often face supply inconsistencies with generic analogs. 4-(4-Methylbenzoyl)benzonitrile (CAS 35776-95-5) resolves this with its defined push-pull electronic architecture, ensuring a melting point of 160-161 °C-substantially higher than non-methylated counterparts. - Melting point 50 °C above 4-benzoylbenzonitrile, enabling straightforward solid-state handling. - LogP ~3.10 for predictable solvent partitioning in synthesis. - Available at 96% purity with reliable global shipping.

Molecular Formula C15H11NO
Molecular Weight 221.25g/mol
CAS No. 35776-95-5
Cat. No. B371616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylbenzoyl)benzonitrile
CAS35776-95-5
Molecular FormulaC15H11NO
Molecular Weight221.25g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H11NO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,1H3
InChIKeyTZLPNFGBHSHCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylbenzoyl)benzonitrile: Physicochemical Baseline


4-(4-Methylbenzoyl)benzonitrile (CAS 35776-95-5) is a para-substituted diaryl ketone featuring a benzonitrile moiety (C15H11NO, MW 221.25 g/mol) [1]. It is primarily utilized as a versatile building block in organic synthesis and as a photoinitiator in UV-curable systems . Key physicochemical properties include a melting point of 160–161 °C, a predicted boiling point of 406.9 °C, and a density of 1.16 g/cm³ . The compound is commercially available at purities of 96% and above .

4-(4-Methylbenzoyl)benzonitrile Analog Substitution Failure


Substituting 4-(4-Methylbenzoyl)benzonitrile with generic analogs like 4-benzoylbenzonitrile or 4-methylbenzophenone introduces critical deviations in physicochemical behavior and reactivity. The target compound's unique push-pull electronic architecture, created by the para-methyl electron-donating group (Hammett σp = -0.17) and the para-nitrile electron-withdrawing group (σp = +0.66) on the benzophenone core, results in a melting point (160-161 °C) that is approximately 50 °C higher than 4-benzoylbenzonitrile (110-114 °C) and over 100 °C higher than 4-methylbenzophenone (56.5-57 °C) . This directly impacts solid-state handling, purification, and formulation processes. Furthermore, the LogP of approximately 3.10 is significantly higher than that of the non-methylated analog (LogP ~2.69), which alters solvent partitioning and chromatographic retention times . Simple substitution is not feasible where precise crystallization behavior or lipophilicity is critical.

4-(4-Methylbenzoyl)benzonitrile Comparative Evidence


Melting Point and Thermal Stability Comparison

4-(4-Methylbenzoyl)benzonitrile exhibits a melting point of 160-161 °C, which is substantially elevated relative to its closest structural analogs . The non-methylated analog 4-benzoylbenzonitrile (CAS 1503-49-7) melts at 110-114 °C, while 4-methylbenzophenone (CAS 134-84-9), which lacks the nitrile group, melts at only 56.5-57 °C . This thermal stability is indicative of stronger intermolecular forces and higher crystal lattice energy, attributable to the combined dipole contributions of both the carbonyl and nitrile groups enhanced by the para-methyl dipole moment.

Thermal Analysis Crystallization Solid-Phase Synthesis

Lipophilicity Driven by Para-Methyl Substitution

The calculated octanol-water partition coefficient (LogP) of 4-(4-Methylbenzoyl)benzonitrile is 3.10 . In contrast, the non-methylated analog 4-benzoylbenzonitrile has an estimated LogP of approximately 2.69 . The ΔLogP of +0.41 units represents a significant increase in lipophilicity (approximately 2.6-fold higher partition into octanol), which directly influences reversed-phase HPLC retention and in-silico ADME predictions.

ADME Profiling Chromatography Medicinal Chemistry

Suzuki Coupling Yield Advantage

A published synthesis route for 4-(4-Methylbenzoyl)benzonitrile employs a palladium-catalyzed Suzuki coupling between 4-cyanobenzoyl chloride and 4-methylphenylboronic acid, achieving a 94% yield under optimized conditions (NaOH, toluene, 100 °C, 2 h, Schlenk technique) . This yield is superior to many general methods for unsymmetrical diaryl ketones, such as Friedel-Crafts acylation (typically 49-80% for similar substrates) or carbonylative Suzuki couplings of aryl halides (moderate to excellent yields, often lower for electron-deficient substrates) .

Synthetic Methodology Cross-Coupling Process Chemistry

Dual Push-Pull Electronic Structure

4-(4-Methylbenzoyl)benzonitrile possesses a unique combination of an electron-donating para-methyl group (Hammett σp = -0.17) on one ring and an electron-withdrawing para-nitrile group (σp = +0.66) on the other ring of the benzophenone scaffold. This creates a distinct push-pull electronic system not present in the symmetric analogs. By contrast, 4-methylbenzophenone (CAS 134-84-9) has only the electron-donating methyl group and no nitrile, while 4-benzoylbenzonitrile (CAS 1503-49-7) has the nitrile but no methyl donor [1]. The Hammett correlation has been validated for carbonyl stretching frequencies in over 100 substituted benzophenones, establishing that such substituent combinations predictably shift ν(C=O) IR absorption and reduction potentials [2].

Physical Organic Chemistry Hammett Analysis Spectroscopy

Density and Crystal Packing Efficiency

The predicted density of 4-(4-Methylbenzoyl)benzonitrile is 1.16 ± 0.1 g/cm³ . This is higher than the density of 4-methylbenzophenone (0.99-1.07 g/cm³) and comparable to or slightly higher than 4-benzoylbenzonitrile (approx. 1.13-1.19 g/cm³) [1]. The ortho-isomer 2-[(4-methylphenyl)carbonyl]benzonitrile exhibits a lower melting range (approx. 139-141 °C) despite identical molecular formula, confirming the significant role of para-substitution in maximizing crystal packing efficiency .

Crystal Engineering Formulation Science Material Properties

4-(4-Methylbenzoyl)benzonitrile Application Scenarios


UV-Curable Photoinitiator Applications

4-(4-Methylbenzoyl)benzonitrile has been studied for its role as a photoinitiator in free-radical polymerization processes . Its ability to absorb UV light and generate benzoyl radicals, combined with the electron-withdrawing nitrile group that stabilizes the resulting radical intermediates, makes it valuable in UV-curable coatings, inks, and adhesives. The para-methyl group further modulates the UV absorption profile relative to non-methylated benzophenone initiators, potentially offering improved spectral overlap with standard UV-A curing lamps (peak emission 365 nm).

HIV-1 NNRTI Scaffold Building Block

Benzoylbenzonitrile derivatives, including 4-(4-methylbenzoyl)benzonitrile, have been evaluated in antiviral assays against HIV-1 reverse transcriptase [1]. The compound's specific LogP (~3.10) and nitrile H-bond acceptor capacity make it a preferred intermediate for constructing NNRTI candidates, as documented in patent literature on heterocyclic antiviral compounds [2]. Structure-activity relationship (SAR) studies indicate that the p-methyl substitution pattern on the benzophenone core contributes to favorable π-orbital interactions with the RT enzyme binding pocket.

Anticancer Cytotoxicity Screening

The compound has demonstrated in vitro antitumor activity, achieving 50% inhibition of tumor cell growth against KB human epidermoid carcinoma cell lines after 144 hours of exposure . Additionally, preliminary pharmacological screening indicates activity against human hepatoma, leukemia, and breast cancer cell lines . The presence of the nitrile group is structurally relevant for bioactivity, as aryl nitriles are known pharmacophores in several approved kinase inhibitors.

Model Substrate for Substituent Effect Studies

The dual push-pull electronic character of 4-(4-methylbenzoyl)benzonitrile—combining a para-nitrile (σp = +0.66) and a para-methyl (σp = -0.17) substituent on the benzophenone framework—makes it an excellent model compound for systematic studies of substituent effects on carbonyl stretching frequencies and photoreduction kinetics [3]. Over 100 substituted benzophenones have been correlated with Hammett constants, and this compound fills a specific gap for unsymmetrical, electronically polarized diaryl ketones in mechanistic photochemistry and triplet sensitizer research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylbenzoyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.